N-Fmoc-4-fluorobenzyl-glycine
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Overview
Description
N-Fmoc-4-fluorobenzyl-glycine is a compound with the chemical formula C24H20FNO4 and a molecular weight of 405.42 g/mol . It is a derivative of glycine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the benzyl group is substituted with a fluorine atom at the para position . This compound is commonly used in peptide synthesis due to its stability and ease of deprotection .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Fmoc-4-fluorobenzyl-glycine can be synthesized through several methods. One common method involves the reaction of glycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The reaction typically takes place in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with glycine to form the desired product .
Industrial Production Methods
Industrial production of this compound often involves solid-phase peptide synthesis (SPPS) techniques . This method allows for the efficient and scalable production of peptides and their derivatives. The Fmoc group is used as a temporary protecting group for the amino terminus, which can be removed under mild basic conditions without affecting the peptide chain .
Chemical Reactions Analysis
Types of Reactions
N-Fmoc-4-fluorobenzyl-glycine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Fmoc group can be removed using bases such as piperidine, revealing the free amino group.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in N,N-dimethylformamide (DMF) is commonly used for the removal of the Fmoc group.
Substitution Reactions: Nucleophiles such as amines or thiols can be used to substitute the fluorine atom on the benzyl group.
Major Products Formed
Fmoc Deprotection: The major product is the free amino group of glycine.
Substitution Reactions: Depending on the nucleophile used, various substituted benzyl-glycine derivatives can be formed.
Scientific Research Applications
N-Fmoc-4-fluorobenzyl-glycine has several applications in scientific research:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its stability and ease of deprotection.
Drug Development: The compound is used in the development of peptide-based drugs, which have therapeutic potential in various diseases.
Biological Studies: It is used in the study of protein-protein interactions and enzyme mechanisms.
Industrial Applications: The compound is used in the production of peptide-based materials and bioconjugates.
Mechanism of Action
The mechanism of action of N-Fmoc-4-fluorobenzyl-glycine primarily involves its role as a protected amino acid in peptide synthesis . The Fmoc group protects the amino group during the synthesis process and can be removed under mild basic conditions to reveal the free amino group . This allows for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
N-Fmoc-4-fluorobenzyl-glycine can be compared with other Fmoc-protected amino acids such as:
N-Fmoc-glycine: Similar in structure but lacks the fluorine substitution on the benzyl group.
N-Fmoc-4-chlorobenzyl-glycine: Similar structure but with a chlorine atom instead of fluorine.
N-Fmoc-4-methylbenzyl-glycine: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in the presence of the fluorine atom, which can influence the compound’s reactivity and interactions in peptide synthesis .
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl-[(4-fluorophenyl)methyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-17-11-9-16(10-12-17)13-26(14-23(27)28)24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHRUDSAOCPRKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CC4=CC=C(C=C4)F)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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